molecular formula C10H12N2 B11922569 (2-Methylindolizin-3-yl)methanamine

(2-Methylindolizin-3-yl)methanamine

Cat. No.: B11922569
M. Wt: 160.22 g/mol
InChI Key: GWVLCKBWARLAQL-UHFFFAOYSA-N
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Description

(2-Methylindolizin-3-yl)methanamine is a heterocyclic compound that belongs to the indolizine family This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring The presence of a methyl group at the 2-position and a methanamine group at the 3-position of the indolizine ring makes it unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylindolizin-3-yl)methanamine typically involves the construction of the indolizine ring followed by functionalization at specific positions. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where a hydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indolizine ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available starting materials. The process typically includes steps such as cyclization, methylation, and amination. The choice of reagents and conditions is optimized to achieve high yields and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

(2-Methylindolizin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

(2-Methylindolizin-3-yl)methanamine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of (2-Methylindolizin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylindolizin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and methanamine groups enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

(2-methylindolizin-3-yl)methanamine

InChI

InChI=1S/C10H12N2/c1-8-6-9-4-2-3-5-12(9)10(8)7-11/h2-6H,7,11H2,1H3

InChI Key

GWVLCKBWARLAQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)CN

Origin of Product

United States

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